Product packaging for 3-Methyl-2,6-diphenylpiperidin-4-ol(Cat. No.:)

3-Methyl-2,6-diphenylpiperidin-4-ol

Cat. No.: B459031
M. Wt: 267.4g/mol
InChI Key: RUYRAUWKVSWJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2,6-diphenylpiperidin-4-ol (CAS 64292-73-5) is a piperidine-based organic compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Piperidine derivatives are of significant interest in the development of pharmacologically active molecules and novel chemical entities . For instance, the closely related 3-methyl-2,6-diphenylpiperidin-4-one has been used as a key precursor to synthesize more complex molecules such as oxime esters, which are noted for their potential biological activities and serve as important synthetic intermediates . The structural core of this compound, featuring a piperidine ring with phenyl substituents, is often the subject of advanced spectroscopic and quantum chemical analyses to understand its stability and electronic properties . This compound is provided for research purposes as a building block in chemical synthesis. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO B459031 3-Methyl-2,6-diphenylpiperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4g/mol

IUPAC Name

3-methyl-2,6-diphenylpiperidin-4-ol

InChI

InChI=1S/C18H21NO/c1-13-17(20)12-16(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,16-20H,12H2,1H3

InChI Key

RUYRAUWKVSWJFK-UHFFFAOYSA-N

SMILES

CC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

CC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 2,6 Diphenylpiperidin 4 Ol and Its Derivatives

Classical and Contemporary Approaches to Piperidinone Core Synthesis

The foundational step in the synthesis of 3-Methyl-2,6-diphenylpiperidin-4-ol is the creation of its precursor, 3-methyl-2,6-diphenylpiperidin-4-one (B5426205). This is typically achieved through condensation reactions that assemble the heterocyclic ring system.

Mannich Reaction and Modified Condensation Protocols

The Mannich reaction is a cornerstone in the synthesis of 2,6-diaryl-3-methyl-4-piperidones. researchgate.netmagtech.com.cnasianpubs.org This classical one-pot condensation involves the reaction of an aromatic aldehyde (benzaldehyde), a ketone possessing an α-hydrogen (ethyl methyl ketone), and a source of ammonia (B1221849) (ammonium acetate). researchgate.netresearchgate.net The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which then undergoes condensation with the enol or enolate of the ketone, followed by cyclization to yield the piperidin-4-one ring. The general scheme involves a 2:1:1 molar ratio of the aromatic aldehyde, ketone, and ammonium (B1175870) acetate (B1210297), respectively. researchgate.net

Modifications to the classical Mannich protocol have been developed to improve yields and expand the substrate scope. These modifications often involve the use of various catalysts or altered reaction conditions. For instance, the use of a water-tolerant, heterogeneous, and reusable Lewis acid catalyst derived from cross-linked polystyrene beads functionalized with titanium tetrachloride has been reported for the synthesis of substituted piperidin-4-ones. researchgate.net This catalytic approach allows for the reaction to proceed under mild conditions. Another modification involves the use of different amine reagents. While ammonium acetate is common, other primary amines can be used, leading to N-substituted piperidinones. nih.gov The reaction conditions can also be tailored, with some protocols employing reflux in solvents like ethanol (B145695), while others proceed at room temperature. researchgate.netasianpubs.org

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) offer an efficient pathway to generate structural diversity in piperidine (B6355638) derivatives from simple starting materials in a single synthetic operation. These reactions are highly convergent and atom-economical. For the synthesis of polysubstituted piperidines and piperidinones, several MCR strategies have been developed.

One such approach is a four-component diastereoselective synthesis of polysubstituted 2-piperidinones. This method involves the Michael addition–Mannich cascade of benzylidenemalononitriles or benzylidenecyanoacetates, dialkyl malonates, aromatic aldehydes, and ammonium acetate in an alcoholic solvent. consensus.app This strategy allows for the creation of piperidinones with multiple stereocenters in a highly stereoselective manner. consensus.app Another five-component reaction involving aromatic aldehydes, esters of 3-oxocarboxylic acids, nitriles, and ammonium acetate has been reported for the stereoselective synthesis of polysubstituted tetrahydropyridines, which are closely related to piperidines. arkat-usa.org In these MCRs, ammonium acetate often plays a dual role, acting as both a nitrogen source for the piperidine ring and as a basic catalyst. arkat-usa.orgresearchgate.net The use of different substituted starting materials in these MCRs allows for the generation of a wide array of structurally diverse piperidine analogues.

Environmentally Conscious Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This trend is also reflected in the synthesis of piperidine derivatives, with a focus on the use of green solvents and biocatalysis.

Utilization of Green Solvents (e.g., Deep Eutectic Solvents)

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents. magtech.com.cnresearchgate.net These solvents are typically composed of a mixture of two or three inexpensive and safe components that are capable of self-association through hydrogen bonding, resulting in a significant depression of the melting point. researchgate.net DESs are characterized by their low volatility, non-flammability, biodegradability, and low cost. magtech.com.cnresearchgate.net

The synthesis of 3-methyl-2,6-diphenyl piperidin-4-one has been successfully achieved using a deep eutectic solvent composed of glucose and urea (B33335) (in a 60:40 percentage composition). researchgate.netasianpubs.org In this method, the reaction is carried out by refluxing the reactants in the DES, leading to a high yield of the desired piperidin-4-one derivative (82%). researchgate.netasianpubs.org Another DES system based on choline (B1196258) chloride and urea has also been employed for the synthesis of related 2,6-diaryl piperidine-4-ones. researchgate.net The use of these green solvents not only reduces the environmental impact of the synthesis but also simplifies the work-up procedure, as the product can often be isolated by simple filtration. researchgate.net

Green Solvent SystemReactantsProductYield (%)Reference
Glucose-Urea (60:40)Benzaldehyde, Ethyl methyl ketone, Ammonium acetate3-Methyl-2,6-diphenyl piperidin-4-one82 researchgate.netasianpubs.org
Choline Chloride-UreaBenzaldehyde, Ketones, Ammonia2,6-Diaryl piperidine-4-onesGood to Outstanding researchgate.net

Biocatalytic Synthesis of Piperidine Derivatives

Biocatalysis offers a powerful and sustainable approach for the synthesis of chiral molecules, including piperidine derivatives. researchgate.net Enzymes, such as carbonyl reductases (KREDs), can catalyze the reduction of ketones to alcohols with high stereoselectivity under mild reaction conditions. rsc.orgresearchgate.net This is particularly relevant for the synthesis of this compound from its corresponding ketone precursor.

The biocatalytic reduction of substituted 4-oxopiperidines to their corresponding 4-hydroxypiperidines has been demonstrated. rsc.org For instance, two stereoselectively distinct carbonyl reductases, HeCR and DbCR, have been identified for the reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, achieving excellent enantiomeric excess (>99% ee) and conversion rates (>99%). rsc.org Although a specific biocatalytic reduction for 3-methyl-2,6-diphenylpiperidin-4-one to the corresponding alcohol has not been explicitly detailed in the provided context, the principles of using ketoreductases for the asymmetric reduction of substituted piperidinones are well-established. researchgate.netrsc.orgacs.org This enzymatic approach can provide access to specific stereoisomers of the final alcohol, which is often crucial for pharmacological activity. The use of whole-cell biocatalysts or isolated enzymes, often with cofactor regeneration systems, makes this a highly efficient and green synthetic strategy. researchgate.net

Derivatization Strategies for Functionalization and Analog Generation

To explore the structure-activity relationships and to generate novel compounds with potentially enhanced biological activities, the derivatization of the this compound scaffold is a key strategy. Derivatization can be performed on the ketone precursor or on the final alcohol.

Common derivatization strategies for the precursor, 3-methyl-2,6-diphenylpiperidin-4-one, involve reactions at the carbonyl group and the nitrogen atom. For example, the ketone can be converted to its oxime by reaction with hydroxylamine (B1172632) hydrochloride. researchgate.net This oxime can be further derivatized, for instance, by forming oxime esters through reaction with carboxylic acids in the presence of a coupling agent like POCl₃. nih.gov Another approach is the formation of hydrazones by reacting the piperidinone with hydrazine (B178648) derivatives.

The nitrogen atom of the piperidine ring is also a common site for derivatization. For example, acylation of the nitrogen can be achieved using reagents like chloroacetyl chloride, leading to N-acetylated piperidinones. These N-acyl derivatives can then be further modified.

Once the this compound is formed, the hydroxyl group offers another point for derivatization. Etherification or esterification of the hydroxyl group can lead to a new series of analogs with altered physicochemical properties, which may influence their biological activity. These derivatization strategies are crucial for creating a library of compounds for further pharmacological evaluation.

Precursor/ProductReagentDerivativeReference
3-Methyl-2,6-diphenylpiperidin-4-oneHydroxylamine hydrochloride3-Methyl-2,6-diphenylpiperidin-4-one oxime researchgate.net
3-Methyl-2,6-diphenylpiperidin-4-one oximem-Methylbenzoic acid, POCl₃(E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime nih.gov
3-Methyl-2,6-diphenylpiperidin-4-oneChloroacetyl chloride1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one

N-Substitution Reactions

The secondary amine within the piperidine ring is a key site for introducing a variety of substituents, significantly altering the molecule's properties. The Mannich reaction is a prominent method for N-alkylation. For instance, the reaction of 3-methyl-2,6-diphenylpiperidin-4-one with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124), in a mixture of ethanol and DMF yields the corresponding N-Mannich base. mdpi.com This specific reaction produces 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one in a 72% yield. mdpi.com

Another common N-substitution is acylation. The reaction with acylating agents, such as bromoacetyl bromide, leads to the formation of N-acyl derivatives. A notable example is the synthesis of 1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one. acs.org These reactions are fundamental in expanding the structural diversity of the piperidinone scaffold.

Table 1: Examples of N-Substitution Reactions

ReactantReagentsProductYieldReference
3-Methyl-2,6-diphenylpiperidin-4-oneFormaldehyde, Morpholine, Ethanol/DMF3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one72% mdpi.com
3-Methyl-2,6-diphenylpiperidin-4-oneBromoacetyl bromide1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one- acs.org
2,2,6,6-tetramethylpiperidin-4-olBenzyl bromide, TolueneN-benzyl-2,2,6,6-tetramethylpiperidin-4-ol90% rsc.org

Modifications at the Ketone Functionality (e.g., Oxime, Hydrazone Formation)

The carbonyl group at the C-4 position is a versatile handle for a plethora of chemical modifications, most notably the formation of oximes and hydrazones.

The synthesis of oximes is readily achieved by reacting the parent piperidinone with hydroxylamine hydrochloride, typically in the presence of a base like sodium acetate. researchgate.net This leads to the formation of 3-methyl-2,6-diphenylpiperidin-4-one oxime. researchgate.netresearchgate.net These oximes can be further derivatized. For example, reacting the oxime with m-methylbenzoic acid in the presence of phosphorus oxychloride (POCl₃) in pyridine (B92270) yields (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime. nih.gov

Hydrazone derivatives are synthesized through condensation reactions with hydrazine-based reagents. The reaction of 2,6-diphenyl-4-piperidone derivatives with hydrazine hydrate (B1144303) in refluxing ethanol results in the corresponding hydrazones. tsijournals.com Similarly, thiosemicarbazones are prepared by condensing the piperidinone with thiosemicarbazide, often in the presence of a catalytic amount of concentrated HCl. biomedpharmajournal.orgresearchgate.net These reactions significantly expand the chemical space of piperidinone derivatives. nih.gov Semicarbazones, formed from semicarbazide (B1199961) hydrochloride, can also serve as intermediates for synthesizing other heterocyclic systems, such as selenadiazoles, through reaction with selenium dioxide. tsijournals.com

Table 2: Modifications at the C4-Ketone Functionality

ReagentProduct TypeExample ProductReference
Hydroxylamine hydrochlorideOxime3-Methyl-2,6-diphenylpiperidin-4-one oxime researchgate.net
Hydrazine hydrateHydrazoneN-(benzimidazol-2-yl methyl)-2,6-diphenyl piperidin-4-one hydrazone tsijournals.com
ThiosemicarbazideThiosemicarbazone2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-thiosemicarbazone biomedpharmajournal.org
Semicarbazide hydrochlorideSemicarbazone2,6-diphenyl–3-methyl–4-piperidone semicarbazone tsijournals.com

Introduction of Halogen and Other Electrophilic Substituents

The introduction of halogens and other electrophilic groups can occur at various positions on the 3-methyl-2,6-diphenylpiperidin-4-one scaffold. Halogenated derivatives are often synthesized by incorporating halogenated starting materials in the initial Mannich condensation. For example, using a halogen-substituted aromatic aldehyde like 4-chlorobenzaldehyde (B46862) can yield piperidones with a chloro-substituted phenyl ring, such as 2-(4-methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one. researchgate.net

Direct substitution on the pre-formed piperidinone ring system is also possible. As mentioned previously, N-acylation with halogenated reagents like bromoacetyl bromide introduces a halogenated substituent onto the nitrogen atom, forming 1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one. acs.org

Catalytic Approaches in Piperidinone Synthesis

The primary route to the 2,6-diarylpiperidin-4-one core is the Mannich reaction, which involves the condensation of an aromatic aldehyde, a ketone (like ethyl methyl ketone), and an amine source (typically ammonium acetate). biomedpharmajournal.orgnih.gov The efficiency and environmental impact of this reaction can be significantly improved using catalysts.

A noteworthy development is the use of a heterogeneous, reusable Lewis acid catalyst. A complex of cross-linked polystyrene and titanium tetrachloride (PSt/TiCl₄) has been shown to effectively catalyze the modified Mannich reaction, offering advantages such as water tolerance and easy recovery for reuse. researchgate.netlookchem.com

Green chemistry principles have also been applied to this synthesis. The use of a deep eutectic solvent (DES), specifically a glucose-urea mixture, provides an inexpensive and environmentally benign reaction medium for the synthesis of 3-methyl-2,6-diphenyl piperidin-4-one and related derivatives, achieving high yields. lookchem.comasianpubs.org Furthermore, biocatalytic methods using immobilized lipase (B570770) have been reported for the multicomponent one-pot synthesis of piperidine derivatives, showcasing another green and efficient approach. nih.gov

Catalysts are also employed in the transformation of the resulting piperidinol. Platinum(II) and Palladium(II) complexes have been studied for the oxidation of N-alkyl-piperidin-4-ols to their corresponding piperidinones. rsc.org

Table 3: Catalytic and Alternative Media in Piperidinone Synthesis

Method/CatalystReaction TypeAdvantageReference
Polystyrene/Titanium tetrachloride (PSt/TiCl₄)Mannich CondensationHeterogeneous, reusable, water-tolerant researchgate.netlookchem.com
Deep Eutectic Solvent (Glucose-Urea)Mannich CondensationGreen solvent, inexpensive, high yield lookchem.comasianpubs.org
Immobilized LipaseMulticomponent ReactionBiocatalytic, good yield nih.gov
Platinum(II)/Palladium(II) complexesOxidation of PiperidinolsCatalytic oxidation rsc.org

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Molecular Architecture Determination

Spectroscopic analysis is fundamental to the characterization of 3-methyl-2,6-diphenylpiperidin-4-ol, offering a detailed view into its structural and electronic framework.

NMR spectroscopy stands as a powerful tool for the detailed structural and dynamic investigation of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to assign the stereochemistry and study the conformational behavior of the piperidine (B6355638) ring.

The ¹H and ¹³C NMR spectra of piperidine derivatives provide crucial information about the chemical environment of each proton and carbon atom. For instance, in related 3-alkyl-2,6-diarylpiperidines, the chemical shifts and coupling constants reveal that these molecules predominantly adopt a chair conformation with all substituents in equatorial orientations. chesci.com The observation of a large coupling constant (approximately 10-11 Hz) for the protons at C-2, C-3, and C-6 is indicative of their axial positions, which in turn confirms the equatorial placement of the phenyl and methyl groups. chesci.com

In a study of various 4-hydroxy-4-methylpiperidines, it was noted that the benzylic proton H(6) in a 3-methyl-2,6-diphenyl derivative absorbs at a similar chemical shift (4.22 ppm) as a compound without the C-3 methyl group, supporting an equatorial configuration for the methyl group at C-4. chesci.com Furthermore, flattening of the piperidine ring around the C(2)-C(3) bond, caused by gauche interactions between the C-2 aryl and C-3 alkyl groups, can lead to a reduction in the corresponding coupling constants. chesci.com

The following table summarizes typical ¹H NMR chemical shifts for a related compound, 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one, which provides insight into the expected ranges for this compound. mdpi.com

Interactive Table: ¹H NMR Chemical Shifts for a 3-Methyl-2,6-diphenylpiperidine Derivative mdpi.com

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
CH₃1.71s-
Morpholine-CH₂2.45t7.3
Morpholine-CH₂3.61t6.4
CH (Piperidine)4.12d3.6
N-CH₂-N3.47s-
Phenyl-H7.08-7.30m-

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet.

The ¹³C NMR spectrum provides complementary information. For a series of N-benzylated 3,5-dialkyl-2,6-diarylpiperidin-4-ones, the carbon signals were assigned using analytical and spectral interpretations. researchgate.net

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlated Spectroscopy) is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds. magritek.com This allows for the mapping of spin systems within the molecule, helping to piece together its fragments. magritek.com For complex molecules like piperidine derivatives, COSY spectra are crucial for tracing the proton-proton connectivities along the piperidine ring and its substituents. lookchem.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. magritek.com This experiment is highly effective for assigning the carbon signals based on the previously assigned proton signals. researchgate.netlookchem.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. magritek.comscience.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems separated by heteroatoms or quaternary carbons. researchgate.netmagritek.com For instance, in the structural elucidation of related piperidones, HMBC was used to unambiguously assign quaternary carbon signals. researchgate.net

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure of this compound, confirming the connectivity established by 1D NMR and providing crucial information about the relative stereochemistry of the substituents. lookchem.comresearchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound and serves as a molecular fingerprint for its identification.

The FT-IR and FT-Raman spectra of related piperidin-4-one derivatives have been extensively studied. psgcas.ac.inresearchgate.net For 3-methyl-2,6-diphenylpiperidin-4-one (B5426205), the FT-IR spectrum was recorded in the 4000–100 cm⁻¹ region and the FT-Raman spectrum in the 4000–50 cm⁻¹ region. psgcas.ac.in The vibrational frequencies are influenced by the structure and bonding within the molecule. For example, the C=O stretching vibration is a prominent band in the IR spectrum of piperidin-4-ones. mdpi.com In the case of 3-pentyl-2,6-diphenylpiperidin-4-one, a detailed interpretation of the infrared and Raman spectra was performed with the aid of density functional theory (DFT) calculations. nih.gov

The characteristic vibrational frequencies for a derivative, 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one, are presented in the table below. mdpi.com

Interactive Table: Characteristic FT-IR Frequencies for a 3-Methyl-2,6-diphenylpiperidine Derivative mdpi.com

Functional GroupWavenumber (cm⁻¹)
C=O1722
C=C (aromatic)1523
C-O-C (morpholine)1222
C-H stretch2889

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the phenyl groups.

In a study of 3-chloro-3-methyl-r(2),c(6)-bis(p-tolyl)piperidin-4-one, the electronic transitions were predicted using Time-Dependent Density Functional Theory (TD-DFT) and compared with the experimental absorption spectrum. bohrium.com The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the charge transfer that occurs within the molecule. psgcas.ac.inresearchgate.net For 3-pentyl-2,6-diphenylpiperidin-4-one, the HOMO-LUMO energy gap was calculated to understand its stability. nih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. rsc.org

The electron ionization (EI) mass spectrum of a compound provides a fingerprint based on its fragmentation. For instance, the mass spectrum of a related compound, 3-methylpiperidine, shows a specific fragmentation pattern. nist.gov In the context of more complex piperidines, such as 1-[2-(1H-benzimidazol-1-yl)acetyl]-2,6-diarylpiperidin-4-ones, the fragmentation patterns have been analyzed to understand the structural features of the molecules. researchgate.net The molecular ion peak confirms the molecular weight, while the fragmentation peaks provide clues about the different structural motifs within the molecule. rsc.org

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to model the electronic properties of 3-Methyl-2,6-diphenylpiperidin-4-ol. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution. While extensive research utilizing these methods has been conducted on the analogous compound 3-methyl-2,6-diphenylpiperidin-4-one (B5426205), specific computational data for the 4-ol variant is less prevalent in the literature. smolecule.com The principles and analyses applied to the ketone are, however, directly applicable to understanding the alcohol.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of a molecule, its minimum energy conformation. For piperidine (B6355638) derivatives, this is crucial for determining the conformation of the six-membered ring (e.g., chair, boat, or twist-boat) and the orientation of its substituents. Studies on similar piperidin-4-ones confirm the piperidine ring typically adopts a distorted chair conformation. The energetic landscape, mapped by calculating the energies of different conformations, reveals the relative stabilities and the energy barriers between them. For this compound, DFT calculations, such as those at the B3LYP/6-311++G(d,p) level, would be used to locate the ground state geometry and identify stable conformers.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For example, the HOMO-LUMO energy gap for the related compound 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one was calculated to be 5.4194 eV, indicating significant stability. Similar analysis for this compound would define its reactivity profile.

Table 1: Conceptual Data for FMO Analysis

Parameter Description Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting capability.

| ΔE (LUMO-HOMO) | Energy Gap | Predicts chemical reactivity and stability. A larger gap suggests higher stability. |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule. It examines intramolecular interactions, such as charge transfer and hyperconjugation, by analyzing the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. In studies of similar piperidone derivatives, NBO analysis has revealed significant hyperconjugative interactions that contribute to molecular stability. smolecule.com For this compound, NBO analysis would identify key donor-acceptor interactions, clarifying the roles of the hydroxyl, methyl, and phenyl groups in its electronic structure.

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This map is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. Red-colored regions on an MESP map indicate negative potential (e.g., around the oxygen atom of the hydroxyl group) and are susceptible to electrophilic attack, while blue regions indicate positive potential (e.g., around hydrogen atoms) and are prone to nucleophilic attack. MESP analysis of this compound would pinpoint the reactive sites governing its intermolecular interactions.

Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). Molecules with large hyperpolarizability values are considered promising NLO candidates. These properties are strongly influenced by intramolecular charge transfer, which can be enhanced by donor-acceptor groups within the molecule. Calculations on related piperidones have shown that these heterocyclic systems can possess significant NLO properties. A theoretical investigation into the NLO properties of this compound would assess its potential for use in optical devices.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the strength of the interaction. Studies on various piperidin-4-ol derivatives have demonstrated their potential to interact with biological targets. For instance, docking studies of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives against the renin enzyme showed that interactions like hydrogen bonding are crucial for binding affinity. Specifically, a derivative, 3-ethyl-3-methyl-2,6-diphenylpiperidin-4-ol, exhibited a strong binding score, indicating potent inhibitory potential. smolecule.com Molecular docking of this compound against relevant biological targets could reveal its therapeutic potential and guide the design of more potent analogues.

Table 3: Compound Names Mentioned

Compound Name
This compound
3-methyl-2,6-diphenylpiperidin-4-one
3-chloro-3-methyl-2,6-diphenylpiperidin-4-one
2,6-diphenylpiperidin-4-ol

Ligand-Protein Interaction Profiling with Relevant Macromolecular Targets

Molecular docking studies are instrumental in profiling the interaction of small molecules with macromolecular targets such as enzymes, receptors, and nucleic acids. While specific docking studies for this compound are not extensively documented in the reviewed literature, comprehensive research has been conducted on its close derivatives, providing significant insights into the potential biological activity of this class of compounds.

Derivatives of 2,6-diphenylpiperidin-4-ol have been investigated as potential inhibitors of renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) and a target for anti-hypertensive drugs. ijpbs.com In these studies, a series of 2,6-diphenylpiperidin-4-ol derivatives were docked into the active site of renin (PDB ID: 4PYV) to elucidate their binding modes. ijpbs.com

Furthermore, analogs such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been evaluated for their potential as anti-cancer agents by docking them against various proteins implicated in cancer, particularly hematological malignancies. These targets include proteins involved in myeloma (PDB IDs: 6FS1, 6FSO), leukemia (PDB ID: 6TJU), and natural killer T-cell lymphoma (PDB IDs: 5N21, 1OLL). mdpi.com The ability of these piperidine compounds to bind to these targets suggests their potential to interfere with pathways essential for cancer cell proliferation and survival. mdpi.com

Other computational studies have explored different piperidin-4-one derivatives against targets like the main protease (MPro) of SARS-CoV-2 and proteins from Helicobacter pylori, indicating the broad therapeutic potential of the piperidine scaffold. researchgate.netnih.gov

Prediction of Binding Affinities and Docking Scores

The prediction of binding affinity, often expressed as a docking score or binding energy, is a critical output of molecular docking simulations. It provides a quantitative estimate of the strength of the interaction between a ligand and its target protein. Lower binding energy values typically indicate a more stable and favorable interaction.

In a study involving renin inhibitors, several 2,6-diphenylpiperidin-4-ol derivatives were scored using multiple protocols, including Standard Precision (SP) and Extra Precision (XP) Glide, with their binding energies calculated using the Prime MM-GBSA method. ijpbs.com The results demonstrated that substitutions on the piperidine ring significantly influence the binding affinity. ijpbs.com For instance, derivatives D2 (3,3-dimethyl-2,6-diphenylpiperidin-4-ol), D6 (3,3-diethyl-2,6-diphenylpiperidin-4-ol), and D7 (3-ethyl,this compound) exhibited the most favorable docking scores and binding energies against the renin target. ijpbs.com

Similarly, for the 3-chloro-3-methyl-2,6-diarylpiperidin-4-one series, docking calculations against various cancer-related proteins yielded significant binding energy scores. For example, when docked with the 5N21 protein, the binding energies ranged from -93.91 to -109.10 kcal/mol, indicating strong potential interactions. mdpi.com These computational results suggest that specific substitution patterns on the piperidine ring are key to achieving high binding affinity for a given biological target. mdpi.com

Analysis of Key Amino Acid Residue Interactions

Understanding the specific molecular interactions between a ligand and the amino acid residues within a protein's active site is fundamental to explaining its binding affinity and mechanism of action. These interactions typically include hydrogen bonds, π-stacking, and hydrophobic interactions.

For the 2,6-diphenylpiperidin-4-ol derivatives targeting renin, the analysis revealed key interactions stabilizing the ligand-protein complex. The 3,3-dimethyl derivative (D2) was found to form two hydrogen bonds with the active site residues THR-77 and ASP-32. ijpbs.com The 3,3-diethyl (D6) and 3-ethyl,3-methyl (D7) derivatives also formed hydrogen bonds with ASP-32. ijpbs.com Additionally, hydrophobic interactions with the aromatic residue PHE-117 were identified as crucial for the binding of all three potent derivatives. ijpbs.com These findings highlight that a combination of hydrogen bonding and aromatic interactions are essential for the inhibitory potential of these compounds against renin. ijpbs.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Biological Environments

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the conformational stability of a ligand within a binding pocket and the stability of the protein itself upon ligand binding. While MD simulations are a powerful tool for drug design, specific MD studies focused on this compound or its immediate analogs were not prominently featured in the surveyed literature. However, MD simulations have been successfully applied to other, more complex piperidine derivatives to confirm the stability of docking poses and analyze the dynamic behavior of the ligand-receptor complex, underscoring the utility of this method for the broader class of piperidine compounds. researchgate.net

In Silico ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. Computational tools can effectively predict these properties based on a compound's chemical structure.

Studies on derivatives of 2,6-diphenylpiperidin-4-ol have utilized software like Qikprop to predict their ADMET properties. These analyses indicated that the derivatives possess structures similar to some existing anti-hypertensive drugs, suggesting favorable drug-like characteristics. ijpbs.com

More extensive ADMET predictions were performed for the series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. These computational analyses confirmed that the compounds possess essential physicochemical and pharmacokinetic characteristics suitable for a drug candidate. mdpi.com The predictions often evaluate parameters against established guidelines like Lipinski's Rule of Five, which helps assess a compound's potential for oral bioavailability. mdpi.com The in silico ADMET profiles for these piperidine derivatives generally suggest good absorption and distribution properties, making them promising candidates for further development. mdpi.comresearchgate.net

Structure Activity Relationship Sar Investigations

Elucidation of Structural Features Governing Biological Interactions

The biological activity of 3-methyl-2,6-diphenylpiperidin-4-ol and its analogs is fundamentally linked to the core piperidine (B6355638) scaffold, which is a recognized pharmacophore found in numerous natural alkaloids and synthetic drugs. mdpi.comnih.gov The specific arrangement of functional groups around this central ring dictates the molecule's interaction with biological targets, such as enzymes and receptors. ontosight.ai

Key structural features that are critical for biological interactions include:

The Piperidine Ring Conformation: In its ground state, the 2,6-diaryl-3-methyl-piperidin-4-one scaffold typically adopts a stable chair conformation where the bulky aryl and methyl substituents occupy equatorial positions to minimize steric hindrance. researchgate.netnih.goviucr.org However, modifications, particularly at the ring nitrogen, can induce a conformational switch. For instance, the introduction of an N-acetyl or N-azidoacetyl group can cause the ring to adopt a distorted boat or twist-boat conformation. researchgate.netniscpr.res.innih.gov This conformational flexibility is a key determinant of how the molecule fits into a target's binding site.

The C4-Oxygen Functional Group: The hydroxyl group at the C4 position in this compound is a significant feature, enabling the molecule to act as a hydrogen bond donor and acceptor. This enhances its solubility in polar environments and allows for specific interactions within a biological target. In contrast, the corresponding ketone (piperidin-4-one) provides a hydrogen bond acceptor site and has been the subject of extensive derivatization to explore different biological activities. ontosight.ainih.gov

The C3-Methyl Group: The methyl group at the C3 position introduces a specific stereocenter and steric bulk, which can influence the conformation of the piperidine ring and refine the molecule's interaction with a target, enhancing selectivity and potency.

Influence of Substituent Nature and Position on Molecular Recognition

The nature and position of substituents on the this compound framework are powerful tools for modulating biological activity. SAR studies have demonstrated that even minor changes to these substituents can lead to significant shifts in pharmacological effects, transforming a compound's primary activity or potency.

Derivatives of the parent ketone, 3-methyl-2,6-diaryl-4-piperidone, have been extensively studied to probe these effects. For example, substitutions on the C2 and C6 aryl rings have a profound impact on analgesic and local anesthetic activities. A study synthesizing a series of these compounds found that 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one exhibited the highest potency in these assays. nih.govresearchgate.net This highlights a specific electronic and steric requirement for optimal interaction with the relevant receptors.

Furthermore, modification of the C4-carbonyl group itself leads to dramatic changes in the biological profile. While the parent piperidin-4-ones showed no antifungal properties, converting the carbonyl to an oxime or thiosemicarbazone group eliminated the analgesic and local anesthetic effects but introduced antifungal activity in some derivatives. nih.govresearchgate.net The antifungal potency was highly dependent on the substituents on the aryl rings. For instance, potent activity against Aspergillus niger was observed in oxime derivatives with specific substitutions like 4-methylphenyl and 4-hydroxyphenyl, or 4-methoxyphenyl (B3050149) and 4-chlorophenyl. nih.govresearchgate.net

In the realm of anticancer research, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated. mdpi.comnih.gov The cytotoxic effects against various cancer cell lines were found to be dependent on the nature of the aryl groups at the C2 and C6 positions.

The following table summarizes key findings from SAR studies on 3-methyl-2,6-diaryl-4-piperidone derivatives:

Base Compound C2-Aryl Substituent C6-Aryl Substituent C4-Functional Group Observed Biological Activity Reference
3-Methyl-2,6-diaryl-4-piperidone 4-Methylphenyl 4-Chlorophenyl Ketone Highest analgesic & local anesthetic activity nih.govresearchgate.net
3-Methyl-2,6-diaryl-4-piperidone Phenyl Phenyl Oxime No analgesic/local anesthetic activity nih.govresearchgate.net
3-Methyl-2,6-diaryl-4-piperidone 4-Methylphenyl 4-Hydroxyphenyl Oxime Potent antifungal (A. niger) nih.govresearchgate.net
3-Methyl-2,6-diaryl-4-piperidone 4-Methoxyphenyl 4-Chlorophenyl Oxime Potent antifungal (A. niger) nih.govresearchgate.net
3-Methyl-2,6-diaryl-4-piperidone 4-Dimethylaminophenyl 4-Chlorophenyl Oxime Antifungal (C. albicans) nih.govresearchgate.net
3-Chloro-3-methyl-2,6-diaryl-4-piperidone Phenyl Phenyl Ketone Cytotoxic (Myeloma, Leukemia) mdpi.comnih.gov

Stereochemical Effects on Activity Profiles

Stereochemistry is a critical factor influencing the activity profiles of this compound derivatives. The three-dimensional arrangement of atoms and functional groups determines the molecule's ability to bind to chiral biological targets like proteins and receptors.

The piperidine ring in these compounds can exist in different conformations, primarily chair and boat forms. In simple r-2,c-6-diphenylpiperidin-4-ones, the chair conformation with all bulky substituents in equatorial positions is heavily favored to minimize steric strain. iucr.org However, the introduction of certain functional groups can create allylic strain (A1,3-strain), which forces the ring out of its preferred chair geometry and into a non-chair conformation, such as a twist-boat. niscpr.res.in

This is particularly evident in N-acylated derivatives. Studies on N-acetyl-r-2,c-6-diphenylpiperidin-4-one oximes have shown through NMR spectroscopy and X-ray crystallography that these molecules predominantly adopt a twist-boat conformation. niscpr.res.in This conformational change, driven by the delocalization of the nitrogen's lone pair electrons into the acetyl group, significantly alters the spatial presentation of the phenyl and methyl substituents, thereby affecting the molecule's interaction with its biological target.

The stereochemical complexity introduced by asymmetric substitutions can also influence biological activity. The relative orientation of the substituents (e.g., cis or trans) and the absolute configuration (R/S) at the chiral centers (C2, C3, C6) are crucial. For example, in (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime , the piperidine ring maintains a chair conformation with the phenyl groups in equatorial positions. nih.gov The specific "E" configuration about the C=N double bond of the oxime ester is a key structural feature. These defined spatial arrangements are essential for a precise fit into a receptor's binding pocket.

The following table details the observed stereochemical features in various derivatives:

Compound Key Stereochemical Feature Resulting Conformation Reference
t-3-Pentyl-r-2,c-6-diphenylpiperidin-4-one All substituents equatorial Chair iucr.org
1-(2-Azidoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one N-azidoacetyl group Distorted Boat researchgate.net
1-(2-Bromoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one N-bromoacetyl group Boat nih.gov
N,O-diacetyl-t-3-methyl-r-2,c-6-diphenylpiperidin-4-one oxime N-acetyl and O-acetyl groups (A1,3-strain) Twist-Boat niscpr.res.in

Computational Design Principles for Modulating Target Engagement

Computational chemistry has become an indispensable tool for understanding and predicting the biological activity of piperidine derivatives, guiding the design of new compounds with enhanced target engagement. Techniques such as molecular docking, Density Functional Theory (DFT), and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provide deep insights into the molecular properties that drive biological interactions.

Molecular Docking studies are frequently employed to predict how these compounds bind to specific protein targets. For example, docking analyses of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones against various protein targets implicated in cancer helped to rationalize their observed cytotoxic effects and identify key binding interactions. mdpi.comnih.gov Similarly, the docking of newly designed 2,6-diphenyl piperidin-4-one derivatives against a protein from Helicobacter pylori was used to identify promising candidates for anti-ulcer activity. nih.gov These simulations help visualize the binding pose and identify crucial interactions like hydrogen bonds and hydrophobic contacts, guiding further structural modifications to improve affinity.

Density Functional Theory (DFT) calculations are used to analyze the electronic structure of these molecules. nih.gov By calculating properties like the molecular electrostatic potential (MESP), researchers can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for molecular recognition. researchgate.netrjb.ro The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another key parameter derived from DFT, which relates to the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and in silico ADMET predictions further refine the design process. Computational ADMET studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones confirmed that these compounds possess favorable physicochemical and drug-like properties, supporting their potential as therapeutic candidates. mdpi.com These computational approaches allow for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, saving time and resources in the drug discovery pipeline. By integrating these computational principles, scientists can more effectively design and optimize derivatives of this compound for specific biological targets.

Mechanistic Biological Activity Investigations in Vitro and in Silico Perspectives

Enzyme Inhibition and Modulation Studies

The interaction of 3-Methyl-2,6-diphenylpiperidin-4-ol and its derivatives with various enzymes has been a key area of research, revealing potential inhibitory and modulatory activities.

In silico molecular docking studies have been conducted to explore the inhibitory potential of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives against renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. ijpbs.com A combined ligand- and structure-based approach was used to analyze the interaction of these derivatives with renin (PDB ID: 4PYV). ijpbs.com

One of the derivatives studied, 3-ethyl-3-methyl-2,6-diphenylpiperidin-4-ol (a close analog of the title compound), demonstrated notable interactions with the active site of the renin enzyme. ijpbs.com This interaction was characterized by interactions with the amino acid residues ASP-32 and PHE-117. ijpbs.com The docking simulations for a series of 2,6-diphenylpiperidin-4-ol derivatives yielded significant binding energy and docking scores, suggesting a strong potential for renin inhibition. ijpbs.com

Table 1: In Silico Docking Results of 2,6-Diphenylpiperidin-4-ol Derivatives against Renin (4PYV) ijpbs.com
CompoundDocking Score (kcal/mol)XP GScore (kcal/mol)Binding Energy (kcal/mol)Interacting Residues
3,3-dimethyl-2,6-diphenylpiperidin-4-ol (D2)-6.853-6.853-49.888THR-77, ASP-32, PHE-117
3,3-diethyl-2,6-diphenylpiperidin-4-ol (D6)-6.914-6.914-51.517ASP-32, PHE-117
3-ethyl,3-methyl-2,6-diphenyl piperidin-4-ol (D7)-7.147-7.147-54.897ASP-32, PHE-117

Scientific literature available through comprehensive searches did not yield specific research on the direct inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound. While the therapeutic potential of PTP1B inhibitors is widely recognized for conditions like type 2 diabetes, studies directly linking this specific piperidine (B6355638) compound to PTP1B activity are not presently available. nih.gov, scientificarchives.com, mdpi.com

There is currently a lack of specific published research investigating the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Although the inhibition of these enzymes is a key strategy in the management of Alzheimer's disease, studies have not focused on the potential role of this particular compound. frontiersin.org, conicet.gov.ar

Research into derivatives of this compound has shown modulation of critical biochemical pathways involved in cell survival and proliferation. Specifically, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to influence apoptosis-promoting genes. nih.gov

In studies on hematological cancer cell lines, certain compounds from this series were observed to increase the mRNA expression of p53 and Bax, which are well-known apoptosis-promoting genes. nih.gov Furthermore, piperidine compounds have been noted for their potential to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) protein kinase pathway. nih.gov The JAK/STAT pathway is crucial for signaling from various cytokines and growth factors, and its dysregulation is implicated in cancers and autoimmune diseases. researchgate.net By maintaining anti-apoptotic, proliferative, and differentiated signals, the JAK/STAT pathway is essential for the formation of certain cancers, making its inhibition a key therapeutic strategy. nih.gov

Receptor Binding Affinity Research

In silico molecular docking studies have provided insights into the binding affinity of this compound derivatives with various protein targets. These computational analyses predict the strength and nature of the interaction between the compound and the active site of a protein.

A study on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones evaluated their binding affinity against several proteins implicated in different types of cancer. nih.gov The binding energies, which indicate the stability of the compound-protein complex, were calculated. For instance, with the 5N21 protein target, the derivatives showed strong binding energies, with one compound reaching -109.10 kcal/mol. nih.gov These strong binding affinities are largely attributed to van der Waals interactions. nih.gov

Table 2: Predicted Binding Energies of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one Derivatives with Various Protein Targets nih.gov
Protein TargetCompound DerivativeBinding Energy (kcal/mol)Van der Waals Interaction Energy (kcal/mol)
6FS1 (Myeloma)Compound II-97.40-97.31
Compound IV-89.41-89.29
5N21 (NKTL)Compound V-109.10-108.97
Compound III-99.01-
1OLL (NKTL)Compound V-91.34-91.21

Antimicrobial Activity Studies (In Vitro Efficacy against Bacterial and Fungal Strains)

The antimicrobial properties of piperidin-4-one derivatives have been a subject of significant interest. Various studies have demonstrated that compounds based on the 2,6-diarylpiperidin-4-one skeleton possess in vitro efficacy against a range of bacterial and fungal pathogens. researchgate.net

Derivatives of 3-alkyl-2,6-diarylpiperidin-4-one have been synthesized and evaluated for their antibacterial and antimycobacterial activities. In one such study, hydrazone derivatives were screened, and some compounds showed potent inhibition with Minimum Inhibitory Concentration (MIC) values in the range of 0.2–0.8 μg/mL. The introduction of electron-withdrawing groups, such as chloro, fluoro, and bromo, at the para positions of the phenyl rings was found to enhance the antifungal and antibacterial activities against the tested organisms. Another study on 2,6-diarylpiperidin-4-one derivatives reported significant antibacterial activity against both sensitive and multidrug-resistant pathogens, with MIC90 values as low as 16 μg/mL against strains of Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. researchgate.net

Table 3: In Vitro Antimicrobial Activity of Selected Piperidin-4-one Derivatives
Derivative TypeMicroorganismActivity (MIC)Reference
(E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylate derivativesMycobacterium0.2–0.8 µg/mL
2,6-diarylpiperidin-4-one based benzimidazole (B57391) and O-arylsulfonyl derivativesStaphylococcus aureus16 µg/mL researchgate.net
Enterococcus faecalis16 µg/mL researchgate.net
Enterococcus faecium16 µg/mL researchgate.net

Antitumor and Anticancer Activity Mechanisms (Focus on cellular pathways and molecular targets in cell lines, not clinical trials)

The antitumor and anticancer activities of derivatives of 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) have been a subject of scientific investigation, with studies focusing on their mechanisms of action at a cellular level. Research has primarily explored the impact of these compounds on various cancer cell lines, elucidating their effects on cellular pathways and identifying potential molecular targets.

A series of synthesized 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated notable cytotoxic effects against several hematological cancer cell lines. nih.gov Specifically, compounds II and IV in the series were found to inhibit the growth of these cancer cells. nih.govdntb.gov.ua The mechanism behind this cytotoxicity involves the upregulation of crucial apoptosis-promoting genes. nih.govdntb.gov.ua Treatment with these compounds led to an increased mRNA expression of p53, a well-known tumor suppressor gene, and Bax, a pro-apoptotic protein. nih.govdntb.gov.ua This suggests that these piperidone derivatives can induce programmed cell death in cancer cells.

In silico molecular docking studies have further corroborated the anticancer potential of these compounds by identifying their possible interactions with key protein targets involved in cancer progression. nih.govdntb.gov.ua These analyses confirmed that the compounds have the potential to bind to several targets associated with hematological malignancies, including:

Myeloma targets: 6FS1, 6FSO nih.govdntb.gov.ua

Leukemia target: 6TJU nih.govdntb.gov.ua

Natural Killer T-cell Lymphoma (NKTL) targets: 5N21, 1OLL nih.govdntb.gov.ua

The interaction with these targets suggests a potential mechanism for the observed cytotoxic effects. nih.gov For instance, the JAK/STAT signaling pathway, which is crucial for cancer cell proliferation, anti-apoptotic signals, and differentiation in blood cancers, is a potential target. nih.gov Curcuminoids containing a piperidine ring have also been shown to target other pro-survival mechanisms like NF-κB activation. nih.gov

Another study focused on a novel hydrazine (B178648) carbodithioate derivative of 3-methyl-2,6-diphenylpiperidin-4-one, specifically (E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioate. ufms.brresearchgate.net This compound was tested for its anticancer activity against the Hep G2 human liver cancer cell line. ufms.brresearchgate.net The in vitro studies revealed that this derivative exhibited good inhibitory activity against these cancer cells. ufms.brresearchgate.net

Anticancer Activity of 3-Methyl-2,6-diphenylpiperidin-4-one Derivatives

Compound DerivativeCancer Cell LineKey FindingsMolecular Targets (from in silico studies)References
3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds II and IV)Hematological cancer cell linesReduced cell growth and increased mRNA expression of apoptosis-promoting genes (p53 and Bax). nih.govdntb.gov.ua6FS1, 6FSO (myeloma); 6TJU (leukemia); 5N21, 1OLL (NKTL) nih.govdntb.gov.ua nih.govdntb.gov.uanih.govresearchgate.net
(E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioateHep G2 (Liver cancer)Exhibited good inhibitory activity with IC50 values of 34.33 ± 0.79 µM (24 hours) and 27.64 ± 1.42 µM (48 hours). ufms.brresearchgate.netNot specified ufms.brresearchgate.net

Other Investigated Biological Activities (e.g., Neuroprotective Effects)

Beyond their anticancer potential, piperidinone derivatives, including those related to this compound, have been explored for other pharmacological activities. ontosight.ai While the specific pharmacological profile of 3-methyl-2,6-diphenylpiperidin-4-one is not yet fully characterized, broader studies on piperidinone derivatives suggest potential for neuroprotective effects. ontosight.ai Some research indicates that compounds containing the piperidine-4-one structure have a wide range of biological properties, including anti-Alzheimer's effects. nih.gov

Applications in Organic Synthesis and Materials Science Research

Role as Versatile Synthetic Intermediates in Multi-Step Synthesis

The piperidin-4-one nucleus is a significant structural motif found in numerous biologically active compounds, including alkaloids and various pharmaceuticals. semanticscholar.org Consequently, derivatives of 3-Methyl-2,6-diphenylpiperidin-4-one (B5426205) serve as crucial building blocks, or synthetic intermediates, for creating a wide array of more complex N-heterocyclic compounds. nih.gov

The reactivity of the ketone and the secondary amine within the piperidine (B6355638) ring allows for targeted modifications, leading to diverse molecular architectures. For instance, the parent compound, 3-Methyl-2,6-diphenylpiperidin-4-one, can undergo a Mannich-type reaction with formaldehyde (B43269) and morpholine (B109124) to yield 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. semanticscholar.org This reaction demonstrates how the nitrogen atom of the piperidine ring can be functionalized to introduce new substructures.

Furthermore, the ketone group itself is a handle for various transformations. It can be converted into an oxime, which can then be acylated to form oxime esters. nih.gov These oxime esters are recognized as important synthetic intermediates in their own right, serving as starting materials in both synthetic and medicinal chemistry. nih.gov The synthesis of (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime from the corresponding oxime and m-methylbenzoic acid is a clear example of the utility of the piperidinone scaffold in multi-step synthetic sequences. nih.gov

The table below summarizes examples of multi-step syntheses starting from the 3-Methyl-2,6-diphenylpiperidin-4-one core.

Starting MaterialReagentsKey TransformationFinal Product
3-Methyl-2,6-diphenylpiperidin-4-oneFormaldehyde, Morpholine, Ethanol (B145695), DMFMannich Reaction at Ring Nitrogen3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one semanticscholar.org
3-methyl-2,6-diphenylpiperidin-4-one oximem-methylbenzoic acid, POCl3, Pyridine (B92270)O-acylation of oxime(E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime nih.gov
Substituted 2,6-diarylpiperidin-4-onesN-Chlorosuccinimideα-chlorination3-chloro-3-methyl-2,6-diarylpiperidin-4-ones nih.gov

Catalytic Applications of Metal Complexes Incorporating Piperidinone Ligands

The nitrogen and oxygen atoms within the piperidin-4-one structure make it an effective ligand for coordinating with various transition metals. nih.govresearchgate.net The resulting metal complexes have shown significant promise in the field of homogeneous catalysis. nih.gov The multidentate character of such ligands is crucial for complexation with a wide range of transition metals, leading to catalysts with diverse applications. nih.gov

Research has demonstrated the synthesis of palladium(II) complexes using substituted 2,6-diphenyl piperdin-4-ones as the primary ligands. researchgate.net These complexes are formed by reacting the piperidinone ligand with a precursor like dichloro(cyclooctadiene)palladium(II). researchgate.net The specific geometry and electronic environment provided by the piperidinone scaffold can influence the stability and reactivity of the metal center, which is a key factor in catalysis.

Beyond palladium, piperidine-based ligands have been complexed with other metals, including Mg(II), Zn(II), and Group IV metals, to create catalysts for processes like the ring-opening polymerization of lactide. researchgate.net The development of new supporting ligands that create unusual electronic and steric environments for transition metals is a critical challenge in expanding the capabilities of transition metal catalysts. scispace.com Ligands derived from main group elements or those incorporating unique organic scaffolds like piperidinones can lead to remarkable catalytic activity and unique product selectivity. scispace.comrsc.org The ability of such ligands to stabilize low oxidation states of transition metals or to assist in single-electron processes is an area of active research. nih.gov

The table below details examples of metal complexes formed with piperidinone or related ligands and their catalytic applications.

Ligand TypeMetal CenterApplicationReference
Substituted 2,6-diphenyl piperdin-4-onesPalladium(II)Homogeneous Catalysis (General) researchgate.net
2-(aminomethyl)piperidine derivativesMg(II), Zn(II), Group IV MetalsRing-Opening Polymerization of rac-lactide researchgate.net
Pyridinyl alcohols (N,O-ligands)Various Transition MetalsEnantioselective Homogeneous Catalysis nih.gov
Terpyridine (NNN-tridentate ligand)Ru, Rh, Mn, Fe, Co, Ni, CuHydrofunctionalization, Cross-Coupling nih.gov

Use in the Design of Novel Organic Reagents

Beyond being a passive scaffold, the 3-Methyl-2,6-diphenylpiperidin-4-ol framework can be transformed into novel organic reagents designed for specific synthetic purposes. The conversion of the ketone precursor to an oxime ester is a prime example. Oxime esters have gained attention as valuable reagents and have been utilized as starting materials in synthetic chemistry. nih.gov The properties of the resulting reagent, such as its stability and reactivity, are directly influenced by the foundational piperidinone structure.

The synthesis of (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime creates a new molecule where the piperidinone core is appended to a reactive oxime ester group. nih.gov In this new configuration, the bulky and stereochemically defined piperidinone portion can exert significant steric or electronic influence in subsequent reactions, potentially guiding the stereochemical outcome or modifying the reactivity of the oxime ester functional group. This strategic modification highlights a key principle in reagent design: using a well-defined molecular backbone to control the function of an attached reactive moiety.

Future Directions and Advanced Research Frontiers

Development of Advanced Asymmetric Synthesis Methodologies

The creation of specific stereoisomers is crucial in pharmaceutical development, as different isomers of a molecule can have vastly different biological activities. Asymmetric synthesis, which selectively produces one enantiomer or diastereomer, is therefore a paramount area of research. For piperidine (B6355638) derivatives, future work will focus on refining and discovering new catalytic systems that offer high yields and exceptional stereoselectivity.

Key approaches in this frontier include:

Metal Catalysis : Transition-metal catalysis, while sometimes requiring harsh conditions, is a powerful tool for hydrogenating pyridines to produce piperidines. nih.gov Recent developments focus on creating milder reaction conditions and more selective catalysts. For instance, photoinduced copper catalyst systems are being explored for enantioconvergent amidation of racemic alkyl electrophiles, a promising route for creating chiral amines. nih.gov

Organocatalysis : Bio-inspired enantioselective proton-transfer catalysis and the use of bifunctional enamine catalysts represent a move towards more sustainable and highly selective synthetic methods. nih.gov These organocatalysts can facilitate complex cyclizations to form the piperidine ring with high enantiomeric excess. nih.gov

Oxidative Amination : Gold(I)-catalyzed oxidative amination of non-activated alkenes presents an innovative route to form substituted piperidines, allowing for the simultaneous formation of the N-heterocycle and the introduction of another functional group. nih.gov

MethodologyCatalyst TypeKey AdvantagesExample Application/Target
Asymmetric HydrogenationTransition Metal (e.g., Raney-Ni, Rhodium)Well-established, effective for pyridine (B92270) reduction. nih.govStereoselective coupling/hydrogenation cascade. nih.gov
Photoinduced CatalysisCopper ComplexesEnantioconvergent, suitable for unactivated electrophiles. nih.govSynthesis of higher-order amines. nih.gov
Bifunctional CatalysisSpirobicyclic Pyrrolidine OrganocatalystHigh enantioselectivity (e.g., 91% e.e.). nih.govSynthesis of substituted 3,4-dihydro-β-carbolines. nih.gov
Oxidative AminationGold(I) or Palladium ComplexesDifunctionalization of double bonds, forms N-heterocycle. nih.govFormation of substituted piperidines from alkenes. nih.gov

In-depth Mechanistic Elucidation of Biological Interactions at the Molecular Level

Understanding precisely how a compound interacts with its biological target is fundamental to drug development. For 3-Methyl-2,6-diphenylpiperidin-4-ol and its analogues, future research will employ a suite of advanced analytical techniques to provide a detailed picture of these molecular interactions. This involves characterizing the compound's structure and its binding mode within a target protein.

Key techniques for mechanistic elucidation include:

X-Ray Crystallography : This technique provides the definitive three-dimensional structure of a compound, such as confirming the chair conformation of the piperidine ring and the equatorial orientation of its bulky phenyl groups. nih.govscience.govscience.gov For instance, studies on related compounds like 1-(2-azidoacetyl)-3-methyl-2,6-diphenylpiperidin-4-one have used X-ray data to determine the precise bond angles and conformation of the piperidine ring, which can adopt a distorted boat or chair form depending on the substituents. researchgate.netnih.gov

Spectroscopic Analysis (NMR, FT-IR) : Techniques like 1H and 13C NMR, along with FT-IR spectroscopy, are used to confirm the chemical structure of synthesized compounds. mdpi.comresearchgate.net Quantum chemical calculations using methods like Density Functional Theory (DFT) can simulate these spectra, allowing for a detailed assignment of vibrational modes and confirming structural features. researchgate.net

Molecular Docking : Computational docking studies are vital for predicting how a ligand binds to a protein's active site. researchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues, which is crucial for understanding the basis of the compound's biological activity. mdpi.comresearchgate.net

TechniqueInformation ProvidedExample Application
Single Crystal X-Ray DiffractionPrecise 3D molecular structure, bond lengths/angles, ring conformation. nih.govscience.govConfirming the chair conformation of the piperidine ring in various derivatives. science.govscience.gov
NMR Spectroscopy (1H, 13C)Confirmation of chemical structure and proton/carbon environment. mdpi.comStructural elucidation of newly synthesized 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. mdpi.com
FT-IR SpectroscopyIdentification of functional groups (e.g., C=O, N-H stretches). mdpi.comresearchgate.netCharacterizing the vibrational modes of the piperidin-4-one scaffold. researchgate.net
Molecular DockingPrediction of binding mode, affinity, and key interactions with target proteins. researchgate.netIdentifying active site residues involved in the activity of piperidine derivatives against target proteins. mdpi.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and analysis of potential therapeutic compounds. clinmedkaz.org These computational tools can analyze vast datasets to identify promising candidates, predict their properties, and guide synthetic efforts. researchgate.net For piperidine-based compounds, AI and ML will be instrumental in navigating the vast chemical space of possible analogues.

Future applications in this domain include:

Quantitative Structure-Activity Relationship (QSAR) : ML-based QSAR models can predict the biological activity of novel compounds based on their structural features. researchgate.net This allows researchers to prioritize the synthesis of analogues with the highest predicted potency.

De Novo Design : AI algorithms can design entirely new molecules tailored to bind to a specific biological target, moving beyond simple modification of existing scaffolds.

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.com For example, the BOILED-Egg predictive model can assess a compound's likelihood of gastrointestinal absorption and brain penetration. mdpi.com

Automated Synthesis Planning : AI can assist in planning the most efficient synthetic routes for target molecules, saving time and resources in the lab.

ApplicationML/AI TechniquePurposeReference
Activity PredictionSupport Vector Machine (SVM), Random Forest (RF)Predicting biological activity (QSAR) and identifying novel active compounds. researchgate.net
Pharmacokinetic PredictionBOILED-Egg Model, Computational ADMETPredicting bioavailability, CNS penetration, and drug-likeness. mdpi.com
Analog DesignAutomated Circuit Generator (AnGeL) FrameworkAutomating the design of analogs by determining topology and parameters. umich.edu
Drug RepurposingMachine Learning ModelsIdentifying new therapeutic indications for existing compounds. researchgate.net

Exploration of Novel Target-Specific Molecular Recognition Events

Identifying the specific biological targets of a compound is a critical step in understanding its mechanism of action and therapeutic potential. The unique three-dimensional structure of this compound and its derivatives makes them capable of engaging in highly specific molecular recognition events with a variety of biological macromolecules.

Future research will focus on:

Target Identification : Using chemoproteomics and other advanced screening methods to identify the proteins that piperidine derivatives bind to in a biological system.

Binding Site Characterization : Once a target is identified, detailed structural biology studies (X-ray crystallography, Cryo-EM) of the ligand-protein complex can reveal the precise binding site and the key interactions that confer specificity.

Mechanism of Action Studies : Investigating how the binding of the compound to its target modulates the protein's function and affects downstream cellular pathways. For example, some piperidine derivatives have been investigated for their ability to restore the activity of chemotherapeutic agents by inhibiting DNA repair mechanisms. rsc.org

Design and Synthesis of Piperidin-4-ol Analogues with Enhanced Specificity and Reduced Off-Target Interactions

The ultimate goal of medicinal chemistry research is to design molecules with high potency for their intended target and minimal interaction with other proteins, which can cause side effects. Starting from a lead compound like this compound, chemists can systematically modify its structure to optimize its pharmacological profile.

Strategies for analogue design include:

Structure-Activity Relationship (SAR) Studies : Synthesizing a series of related compounds where specific parts of the molecule are varied. For example, substituting the phenyl rings with other aromatic or heteroaromatic systems can significantly alter binding affinity and selectivity for targets like dopamine (B1211576) receptors. nih.gov

Bioisosteric Replacement : Replacing functional groups with other groups that have similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic properties.

Conformational Constraint : Introducing structural modifications that lock the molecule into its bioactive conformation, which can enhance binding affinity for the target receptor.

Parent ScaffoldModificationObserved EffectReference
4-Aryl-piperidin-4-olIntroduction of an iodo substituent on the phenyl ring.Pivotal for high affinity binding at dopamine D2 receptors and selectivity over D3. nih.gov
Thieno[2,3-b]pyridineLengthening an alkyl chain from methyl to propyl.Increased potency (lower IC50) for TDP1 inhibition. rsc.org
3-Chloro-3-methyl-2,6-diarylpiperidin-4-oneReplacing phenyl with p-chlorophenyl or p-methylphenyl.Varied efficacy against different hematological cancer cell lines. mdpi.com
1,4-Disubstituted PiperidinesSynthesis from 4-cyanopiperidine.Creation of a library of T-type calcium channel inhibitors for neuropathic pain. researchgate.net

Q & A

What are the optimal synthetic routes for 3-methyl-2,6-diphenylpiperidin-4-one, and how can their environmental impact be quantified?

Basic Research Focus
The eco-friendly preparation of 3-methyl-2,6-diphenylpiperidin-4-one using deep eutectic solvents (e.g., glucose-choline chloride) has been reported as a green alternative to traditional methods. Key steps include solvent selection, catalyst-free conditions, and reaction optimization at moderate temperatures (25–35°C). The Sheldon E-factor, calculated as the ratio of waste mass to product mass, is used to quantify environmental impact. For example, an E-factor of 1.58 × 10⁻³ kg waste/kg product was reported for this method, indicating high efficiency .

How can X-ray crystallography resolve structural ambiguities in 3-methyl-2,6-diphenylpiperidin-4-ol derivatives?

Basic Research Focus
Single-crystal X-ray diffraction is critical for unambiguous structural determination. Crystals are grown via slow evaporation, and data collected at 290 K using Mo-Kα radiation. Refinement with SHELXL (e.g., R-factor = 0.051) confirms bond lengths, angles, and stereochemistry. Validation tools like PLATON (discussed in ) check for twinning, disorder, and missing symmetry .

What methodologies are recommended for analyzing the puckered conformation of the piperidine ring in this compound?

Advanced Research Focus
The Cremer-Pople puckering parameters (amplitude qq, phase ϕ\phi) quantitatively describe ring non-planarity. For six-membered rings, q2q_2 (chair distortion) and q3q_3 (boat distortion) are calculated from atomic coordinates derived from crystallographic or DFT-optimized structures. Comparative analysis with related compounds (e.g., 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one) reveals steric and electronic influences on ring geometry .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies may arise from differences in assay conditions, impurity profiles, or stereochemical variations. Mitigation strategies include:

  • Meta-analysis : Cross-referencing data from multiple studies (e.g., cytotoxicity vs. receptor-binding assays).
  • Structural validation : Repeating synthesis and characterization (e.g., HPLC purity >99%, chiral resolution).
  • Standardized protocols : Adopting OECD guidelines for bioactivity testing to ensure reproducibility .

What techniques are suitable for identifying and characterizing polymorphic forms of this compound?

Advanced Research Focus
Polymorphism is assessed via differential scanning calorimetry (DSC) for thermal transitions, powder X-ray diffraction (PXRD) for lattice differences, and dynamic vapor sorption (DVS) for stability under humidity. For example, variable-temperature crystallography can capture phase transitions, while Hirshfeld surface analysis quantifies intermolecular interactions driving polymorphism .

How can green chemistry metrics guide the selection of synthetic methodologies for piperidin-4-ol derivatives?

Basic Research Focus
Key metrics include:

  • Atom economy : Maximizing incorporation of starting materials into the product.
  • E-factor : Minimizing waste (e.g., solvent recovery systems).
  • Process mass intensity (PMI) : Total materials used per kg product.
    Comparative studies show that solvent-free or aqueous conditions reduce PMI by 40–60% compared to traditional organic solvents .

What strategies resolve discrepancies in NMR data for tautomeric or dynamic processes in this compound?

Advanced Research Focus
Variable-temperature NMR (VT-NMR) and 2D experiments (e.g., NOESY, HSQC) elucidate dynamic behavior. For example, broadening of signals at low temperatures suggests conformational exchange, while deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃) identifies solvent-induced shifts. Computational NMR (DFT-GIAO) predicts chemical shifts for comparison .

How is stereochemical integrity maintained during the synthesis of this compound derivatives?

Advanced Research Focus
Chiral auxiliaries or catalysts (e.g., L-proline) enforce stereoselectivity during cyclization. Post-synthesis, enantiomeric excess is verified via chiral HPLC (e.g., Chiralpak® columns) or optical rotation. X-ray crystallography (as in ) provides absolute configuration confirmation, while NOE correlations in NMR validate spatial arrangements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.